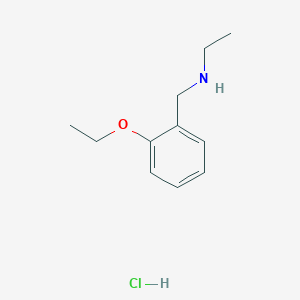

N-(2-Ethoxybenzyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-12-9-10-7-5-6-8-11(10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINFDUCRHWNXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within Benzylamine and Ethanamine Chemical Space

The chemical architecture of N-(2-Ethoxybenzyl)ethanamine hydrochloride is a composite of several key functional groups that define its position within the broader chemical space of substituted amines. Its fundamental structure is derived from benzylamine (B48309) and ethanamine, featuring specific substitutions that modulate its physicochemical properties.

The molecule is a secondary amine, characterized by a nitrogen atom bonded to two organic substituents: an ethyl group (-CH₂CH₃) and a 2-ethoxybenzyl group. The benzyl (B1604629) portion consists of a benzene (B151609) ring attached to a methylene (B1212753) bridge (-CH₂-), which is in turn connected to the amine nitrogen. The defining feature is the ethoxy group (-OCH₂CH₃) located at the ortho (2-position) of the benzene ring. This substitution significantly influences the molecule's electronic properties and steric profile compared to unsubstituted benzylamine. The hydrochloride component indicates that the amine is protonated, forming an ammonium (B1175870) salt with a chloride counter-ion.

| Property | Benzylamine | Ethanamine | This compound |

| Chemical Formula | C₇H₉N | C₂H₇N | C₁₁H₁₈ClNO |

| Molecular Weight | 107.15 g/mol | 45.08 g/mol | 215.72 g/mol |

| Core Structure | Benzyl group + Amine | Ethyl group + Amine | N-ethyl, 2-ethoxy substituted Benzylamine |

Mechanistic Insights into N 2 Ethoxybenzyl Ethanamine Hydrochloride Reactivity

Fundamental Reaction Pathways of the Ethoxybenzyl and Ethanamine Moieties

The reactivity of N-(2-Ethoxybenzyl)ethanamine hydrochloride is governed by the distinct chemical properties of its constituent parts: the secondary amine group (ethanamine moiety) and the substituted aromatic ring (ethoxybenzyl moiety). Understanding the fundamental reaction pathways of these groups is essential for predicting the compound's behavior in various chemical environments.

Nucleophilic Characteristics of the Amine Group

The defining characteristic of the ethanamine portion of the molecule is the nucleophilicity of the secondary amine. Amines act as nucleophiles due to the lone pair of electrons on the nitrogen atom, which can be donated to an electron-deficient center (an electrophile) to form a new covalent bond. fiveable.mechemguide.co.uklibretexts.org

The nucleophilic strength of an amine is influenced by several factors, including electronic effects and steric hindrance. fiveable.me N-(2-Ethoxybenzyl)ethanamine, being a secondary amine, generally exhibits strong nucleophilicity. Secondary amines are often more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, though they are more sterically hindered. fiveable.me They are, however, less sterically hindered than tertiary amines, which can sometimes reduce their effectiveness as nucleophiles despite having more electron-donating groups. fiveable.memasterorganicchemistry.com

Common reactions where the amine group acts as a nucleophile include:

Alkylation: Reaction with alkyl halides, such as bromoethane, occurs via a nucleophilic substitution (SN2) mechanism. libretexts.orgchemguide.co.uk The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initially forms a tertiary ammonium (B1175870) salt, which can be deprotonated to yield a tertiary amine. libretexts.org

Acylation: With acyl chlorides or acid anhydrides, the amine undergoes a nucleophilic addition-elimination reaction to form an N,N-disubstituted amide. chemguide.co.ukncert.nic.in The reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form enamines. libretexts.orgwikipedia.org This involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Reactions Involving the Aromatic Ring and Ethoxy Substituent (e.g., substitution, oxidation)

The ethoxybenzyl moiety dictates the reactivity of the aromatic portion of the molecule. The ethoxy group (-OCH2CH3) is a powerful activating group for electrophilic aromatic substitution. learncbse.inbyjus.com

Electrophilic Aromatic Substitution: The lone pairs of electrons on the oxygen atom of the ethoxy group delocalize into the benzene (B151609) ring via resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. learncbse.inbyjus.com This resonance effect preferentially increases electron density at the ortho and para positions, directing incoming electrophiles to these sites. libretexts.orgmsu.edu Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst. For highly activated rings like ethoxybenzene, the reaction can sometimes proceed without a catalyst.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl chloride with a Lewis acid catalyst like AlCl3. wikipedia.orgembibe.com

| Reaction | Reagents | Major Products (for Ethoxybenzene model) |

| Bromination | Br2, FeBr3 | 4-Bromoethoxybenzene (para), 2-Bromoethoxybenzene (ortho) |

| Nitration | HNO3, H2SO4 | 4-Nitroethoxybenzene (para), 2-Nitroethoxybenzene (ortho) |

| Acylation | CH3COCl, AlCl3 | 4-Ethoxyacetophenone (para), 2-Ethoxyacetophenone (ortho) |

Data based on the known directing effects for anisole (B1667542) (methoxybenzene), which is chemically similar to ethoxybenzene. libretexts.orgmsu.edu

Ether Cleavage: The C-O bond of the ethoxy group can be cleaved under harsh conditions, typically by heating with a strong acid like hydroiodic acid (HI). quora.com The reaction proceeds via nucleophilic substitution on the ethyl group, yielding 2-(ethylaminomethyl)phenol and ethyl iodide.

Oxidation: The benzylic carbon (the -CH2- linking the ring and the amine) is susceptible to oxidation. Strong oxidizing agents can convert it to a carbonyl group. The aromatic ring itself is resistant to oxidation but can be degraded under very harsh conditions. msu.edursc.org

Acid-Base Equilibrium and Salt Formation Dynamics

The presence of the amine group confers basic properties upon the N-(2-Ethoxybenzyl)ethanamine molecule. libretexts.org The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid, acting as a Brønsted-Lowry base.

The compound is supplied as a hydrochloride salt, indicating it has already been reacted with hydrochloric acid. In solution, an equilibrium exists between the protonated form (the conjugate acid or ammonium ion) and the deprotonated free base form. libretexts.org

C₂H₅NH₂(CH₂C₆H₄OC₂H₅)⁺Cl⁻ ⇌ C₂H₅NH(CH₂C₆H₄OC₂H₅) + H⁺ + Cl⁻

| Amine | Structure | pKa of Conjugate Acid |

| N-Ethylethanamine | (C₂H₅)₂NH | 10.98 |

| N-Methylmethanamine | (CH₃)₂NH | 10.73 |

| Phenylmethanamine (Benzylamine) | C₆H₅CH₂NH₂ | 9.34 |

Data from various sources. ncert.nic.in

Given the presence of both alkyl and benzyl (B1604629) groups, the pKa is expected to be in the range of 9-11. The salt form is typically a crystalline solid with higher water solubility compared to the often oily free base. This property is advantageous for handling and formulation. The reaction with a strong acid like HCl is a straightforward acid-base reaction that results in the formation of the corresponding ammonium salt. pearson.com

Detailed Mechanistic Investigations

Identification of Reaction Intermediates

The mechanisms of the reactions involving this compound proceed through various transient species or intermediates.

In Nucleophilic Reactions: During acylation with an acyl chloride, the initial nucleophilic attack of the amine on the carbonyl carbon forms a tetrahedral intermediate . This intermediate is unstable and collapses by expelling the chloride ion to form the final amide product. chemguide.co.uk In SN2 alkylation reactions, the key intermediate is the transition state where the nitrogen is partially bonded to both the incoming carbon and the leaving group is partially detached; the immediate product is a tertiary ammonium ion . chemguide.co.uklibretexts.org

In Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex . msu.edumsu.edu This intermediate is formed when the electrophile attacks the π-system of the benzene ring. The stability of this intermediate determines the reaction rate and the orientation of substitution. For the ethoxy-substituted ring, the positive charge in the arenium ion can be delocalized onto the oxygen atom when the attack is at the ortho or para positions, providing extra stabilization. This is why these positions are favored over the meta position.

In Radical Reactions: Under oxidative conditions, a nitrogen radical cation can be formed through a single-electron transfer from the amine's lone pair. researchgate.net Alternatively, hydrogen abstraction from the benzylic position can generate a benzyl radical , which is stabilized by resonance with the aromatic ring. rsc.org

Kinetic and Thermodynamic Considerations

The rates and outcomes of reactions are governed by kinetic and thermodynamic principles.

Kinetics: The study of reaction rates provides insight into the reaction mechanism.

The rate of nucleophilic attack by the amine depends on its nucleophilicity, the electrophilicity of the substrate, and steric factors. acs.orgresearchgate.net Kinetic studies on secondary amines often show second-order rate constants, consistent with bimolecular mechanisms like SN2. acs.orgumn.edu

For electrophilic aromatic substitution, the rate-determining step is the formation of the high-energy arenium ion. msu.edu The activating ethoxy group lowers the activation energy for this step, leading to a much faster reaction rate compared to unsubstituted benzene. libretexts.org

Thermodynamics: This concerns the relative stability of reactants and products, determining the position of equilibrium.

The formation of the hydrochloride salt is a thermodynamically favorable (exothermic) acid-base reaction.

In electrophilic substitution, the ortho and para products are thermodynamically favored due to the greater stability of their corresponding arenium ion intermediates.

Many reactions, such as the formation of enamines, are reversible. libretexts.org The position of the equilibrium can be controlled by experimental conditions, for example, by removing the water produced to drive the reaction to completion.

Kinetic data for the reaction of various amines with standard electrophiles have been used to derive nucleophilicity parameters (N), which allow for a quantitative comparison of reactivity. acs.org Secondary amines consistently show high N values, reflecting their strong nucleophilic character. acs.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization of N 2 Ethoxybenzyl Ethanamine Hydrochloride

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide fundamental information regarding the molecular structure, functional groups, and electronic properties of N-(2-Ethoxybenzyl)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the aromatic, ethoxy, and ethanamine moieties are expected. The integration of these signals corresponds to the number of protons in each environment. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info The spectrum for this compound would show distinct peaks for each carbon, from the methyl group of the ethoxy side chain to the carbons of the benzene (B151609) ring. docbrown.inforsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive structural connectivity. A COSY experiment would show correlations between adjacent protons, confirming the ethyl and ethanamine fragments. An HSQC experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each ¹H and ¹³C signal. mpg.deharvard.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄) | 6.9 - 7.4 | 112 - 158 |

| Benzyl (B1604629) CH₂ | ~4.2 | ~48 |

| Ethanamine CH₂ | ~3.2 | ~45 |

| Ethanamine CH₃ | ~1.4 | ~11 |

| Ethoxy O-CH₂ | ~4.1 | ~64 |

| Ethoxy CH₃ | ~1.5 | ~15 |

| Amine N-H₂⁺ | Broad signal, variable position | N/A |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the precise molecular weight of N-(2-Ethoxybenzyl)ethanamine, allowing for the calculation of its elemental formula with high accuracy. nih.gov This technique helps to differentiate between compounds with the same nominal mass but different atomic compositions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For phenethylamine-type compounds, analysis by GC-MS often reveals characteristic fragmentation patterns. oup.com The primary fragmentation pathway involves alpha-cleavage of the bond between the carbon atoms of the ethyl linkage, which is a common feature for phenethylamines. oup.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for analyzing compounds in complex mixtures. This technique is particularly useful for quantitative analysis and involves selecting a precursor ion, fragmenting it, and then detecting specific product ions. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for N-(2-Ethoxybenzyl)ethanamine Cation

| Fragment Ion (m/z) | Proposed Structure / Origin |

| 195 | [M+H]⁺ (Protonated Molecule) |

| 135 | [C₉H₁₁O]⁺ (Ethoxybenzyl cation from benzylic cleavage) |

| 60 | [C₂H₆N]⁺ (Ethanamine fragment from benzylic cleavage) |

| 107 | [C₇H₇O]⁺ (Loss of ethylene (B1197577) from ethoxybenzyl cation) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. gsconlinepress.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. docbrown.info

For this compound, the IR spectrum would exhibit several key absorption bands. The presence of the hydrochloride salt results in a very broad and strong absorption band for the N-H⁺ stretching vibrations, typically centered in the 2400-2800 cm⁻¹ region. researchgate.net Other characteristic peaks include those for aromatic C-H stretching, aliphatic C-H stretching, C=C stretching within the aromatic ring, and the prominent C-O-C stretching of the ether linkage. orgchemboulder.comlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Appearance |

| N-H⁺ Stretch (Ammonium salt) | 2400 - 2800 | Strong, very broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, sharp |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium to strong |

| C=C Stretch (Aromatic ring) | 1450 - 1600 | Medium, sharp peaks |

| C-O-C Stretch (Ether) | 1200 - 1260 (asymmetric) & ~1040 (symmetric) | Strong |

| N-H⁺ Bend (Ammonium salt) | 1500 - 1600 | Medium |

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. jddtonline.info This technique is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound.

The UV spectrum of this compound is expected to show characteristic absorption bands related to the π → π* electronic transitions within the aromatic ring. Typically, a substituted benzene ring will display a primary absorption band (E-band) below 220 nm and a secondary, fine-structured band (B-band) between 250 and 280 nm. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectrophotometry a straightforward method for quantitative analysis once a calibration curve is established. analchemres.org

Table 4: Expected UV-Visible Absorption Data for this compound

| Transition Band | Approximate Wavelength Maximum (λmax) |

| Primary (E-band) | ~215 nm |

| Secondary (B-band) | ~275 nm |

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and quantifying this compound. sphinxsai.com A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering high resolution and sensitivity. scispace.compensoft.net

The development of a robust RP-HPLC method involves optimizing several key parameters. A C18 stationary phase is commonly used due to its versatility in separating moderately polar compounds. sphinxsai.comscispace.com The mobile phase generally consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from any process-related impurities or degradation products. sphinxsai.comsielc.com Detection is typically performed using a UV detector set to one of the compound's absorption maxima (e.g., ~275 nm). researchgate.net Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. sphinxsai.comscispace.com

Table 5: Typical Parameters for an RP-HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffered water (e.g., 0.05 M Potassium Dihydrogen Orthophosphate) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct GC analysis of polar compounds like this compound presents significant challenges. The presence of the amine functional group leads to strong intermolecular hydrogen bonding, resulting in low volatility and a tendency to adsorb onto the surfaces of the GC inlet and column. nih.govlibretexts.org This interaction can cause poor chromatographic performance, characterized by broad, tailing peaks and potential sample loss, which compromises the accuracy and sensitivity of the analysis. jfda-online.com

To overcome these issues, a crucial sample preparation step known as derivatization is employed. libretexts.orgphenomenex.com Derivatization chemically modifies the analyte by replacing active hydrogens in polar functional groups (like the secondary amine in N-(2-Ethoxybenzyl)ethanamine) with less polar, non-active groups. libretexts.orgphenomenex.comresearchgate.net This process achieves several key objectives:

Increases Volatility: By reducing polarity and eliminating hydrogen bonding, the derivative becomes more volatile, making it suitable for GC analysis. phenomenex.comresearchgate.net

Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for vaporization in the GC injector. libretexts.org

Enhances Chromatographic Properties: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification. osti.gov

Improves Detection Sensitivity: Certain derivatizing agents can introduce moieties (e.g., fluorine atoms) that significantly enhance the response of specific detectors like the electron capture detector (ECD). researchgate.net

Common derivatization methods for amines include silylation and acylation. libretexts.orgresearchgate.net

Silylation: This is one of the most prevalent techniques, where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. jfda-online.comphenomenex.com

Acylation: This method involves reacting the amine with an acid anhydride (B1165640), such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). The resulting fluoroacyl derivatives are highly volatile and exhibit excellent sensitivity. jfda-online.comresearchgate.net

The choice of derivatization reagent depends on factors such as the reactivity of the amine, the desired sensitivity, and the potential for interference from reaction by-products. researchgate.net Following derivatization, the sample is analyzed by GC, often coupled with a mass spectrometry (MS) detector (GC-MS), which provides both chromatographic separation and structural identification of the analyte. osti.gov

| Derivatization Method | Reagent | Abbreviation | Characteristics & By-products |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Reacts effectively with amines; by-products are volatile. jfda-online.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A very strong silylating agent; produces highly volatile by-products, ideal for trace analysis. jfda-online.com | |

| Acylation | Trifluoroacetic Anhydride | TFAA | Forms stable, highly volatile fluoroacyl derivatives, enhancing volatility and detectivity. jfda-online.com |

| Heptafluorobutyrylimidazole | HFBI | Reacts quickly and under mild conditions with primary and secondary amines; by-products are not acidic. jfda-online.com |

| Parameter | Typical Condition |

|---|---|

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness. osti.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |

| Injector Temperature | 250 - 280 °C. osti.gov |

| Oven Temperature Program | Initial temp 50-70°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 2-5 min. osti.gov |

| Detector | Mass Spectrometer (MS). |

| Ionization Mode | Electron Ionization (EI) at 70 eV. osti.gov |

| MS Source Temperature | 230 °C. osti.gov |

| MS Quadrupole Temperature | 150 °C. osti.gov |

| Scan Range | 40 - 550 amu. |

Analytical Method Development and Validation Frameworks (e.g., Analytical Quality by Design)

The development and validation of analytical methods for pharmaceutical compounds like this compound are governed by rigorous frameworks to ensure the reliability, robustness, and consistency of analytical data. lcms.czresearchgate.net Moving beyond traditional trial-and-error approaches, the modern pharmaceutical industry increasingly adopts a systematic framework known as Analytical Quality by Design (AQbD). americanpharmaceuticalreview.comveeprho.combiomedpharmajournal.org

AQbD is a science- and risk-based paradigm that builds quality into the analytical method from the outset. veeprho.comlabcompare.com The primary goal is to develop a well-understood, fit-for-purpose method that consistently delivers its intended performance throughout its lifecycle. americanpharmaceuticalreview.com This approach is outlined in regulatory guidelines such as ICH Q14 (Analytical Procedure Development) and USP General Chapter <1220> (Analytical Procedure Life Cycle). waters.com

The AQbD process involves several key stages:

Define the Analytical Target Profile (ATP): This is the first and most critical step, where the predefined objectives of the analytical method are established. lcms.czwaters.compharm-int.com The ATP outlines the performance requirements for the method, such as the need to accurately quantify this compound and its impurities within a specific range and with defined precision. lcms.czwaters.com

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the performance characteristics of the method that ensure the desired quality of results (e.g., accuracy, precision, specificity, linearity). veeprho.com A risk assessment is then performed to identify the CMPs—the method variables that have the potential to impact the CQAs. americanpharmaceuticalreview.combiomedpharmajournal.org For an HPLC method, CMPs could include mobile phase composition, pH, column temperature, and flow rate. veeprho.com

Method Design and Optimization using Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple CMPs on the CQAs in an efficient manner. veeprho.compharm-int.com By performing a structured set of experiments, DoE helps to understand the relationships between method parameters and method performance, including any interactions between parameters. veeprho.com

Establish the Method Operable Design Region (MODR): The knowledge gained from DoE is used to define the MODR, which is a multidimensional space of method parameters within which the method is proven to perform robustly and meet all acceptance criteria. americanpharmaceuticalreview.com Operating within the MODR ensures consistent method performance.

Define a Control Strategy and Lifecycle Management: A control strategy is implemented to ensure the method remains in a state of control throughout its routine use. This includes setting system suitability criteria and defining procedures for monitoring method performance over time. americanpharmaceuticalreview.com The AQbD framework supports continuous improvement, allowing for adjustments to the method within the established MODR without requiring extensive re-validation. labcompare.com

By applying the AQbD framework, a robust and reliable analytical method for this compound can be developed, ensuring data of high quality for its intended purpose, whether for release testing or stability studies. lcms.cz

| AQbD Element | Description | Example for an HPLC Method for N-(2-Ethoxybenzyl)ethanamine HCl |

|---|---|---|

| Analytical Target Profile (ATP) | Predefined objectives outlining what the method is intended to measure and the required performance. waters.compharm-int.com | To develop a stability-indicating HPLC method to accurately quantify N-(2-Ethoxybenzyl)ethanamine HCl and separate it from potential degradation products. |

| Critical Quality Attributes (CQAs) | Method performance characteristics that must be controlled to ensure desired quality. veeprho.com | Resolution between the main peak and impurities, peak tailing factor, accuracy, precision (repeatability and intermediate precision). |

| Risk Assessment & Critical Method Parameters (CMPs) | A systematic process to identify and rank method parameters that could impact CQAs. americanpharmaceuticalreview.combiomedpharmajournal.org | Parameters like mobile phase organic content, pH, column temperature, and flow rate are identified as having a high potential impact on CQAs. |

| Design of Experiments (DoE) | A statistical approach to systematically vary CMPs to understand their effect on CQAs and identify optimal conditions. veeprho.com | A full or fractional factorial design is executed to study the effects of mobile phase pH and organic content on the resolution and tailing factor. |

| Method Operable Design Region (MODR) | The established multidimensional space of CMPs that has been demonstrated to provide assurance of quality. americanpharmaceuticalreview.com | A defined range for mobile phase pH (e.g., 2.8-3.2) and organic content (e.g., 45-55%) where the method consistently meets all CQA criteria. |

| Control Strategy & Lifecycle Management | A planned set of controls to ensure ongoing method performance and facilitate continuous improvement. americanpharmaceuticalreview.comlabcompare.com | Implementing system suitability tests (e.g., minimum resolution, maximum tailing factor) and periodically trending method performance data. |

Theoretical and Computational Chemistry Approaches to N 2 Ethoxybenzyl Ethanamine Hydrochloride

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling serves as a powerful lens to inspect the electronic architecture of N-(2-Ethoxybenzyl)ethanamine hydrochloride at the atomic level. These methods provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set, are utilized to ascertain the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. These calculations involve optimizing the molecular structure to find the minimum energy conformation on the potential energy surface.

The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations can reveal the specific orientation of the ethoxy group relative to the benzyl (B1604629) ring and the conformation of the ethanamine side chain. By mapping the potential energy surface, researchers can identify not only the global minimum energy structure but also other low-energy conformers and the energy barriers that separate them. This information is crucial for understanding the molecule's flexibility and how it might interact with biological targets or other molecules.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ethoxy) | 1.36 Å |

| Bond Length | C-N (benzyl) | 1.47 Å |

| Bond Angle | C-O-C (ethoxy) | 118.5° |

| Dihedral Angle | C-C-N-C | 175.2° |

Note: The data in this table is hypothetical and for illustrative purposes, as specific research findings for this compound were not available.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgscribd.comnumberanalytics.com The energy and spatial distribution of these orbitals are critical in predicting a molecule's electrophilic and nucleophilic behavior.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the ethoxy-substituted benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over areas that can accept electrons, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Hypothetical FMO Analysis of this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, offering insights into its electrostatic interactions. libretexts.orgnih.gov The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the ethoxy group due to its lone pairs of electrons. The area around the protonated amine group (hydrochloride salt) would exhibit a strong positive potential, making it a key site for interactions with negatively charged species or hydrogen bond acceptors. These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental in biological recognition and crystal packing.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule, its actual behavior in a solution or biological environment is dynamic. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's flexibility and the different shapes it can adopt. nih.govnih.govmdpi.com

By systematically rotating the rotatable bonds in this compound, a potential energy scan can identify various stable conformers. MD simulations then provide a time-resolved trajectory of the molecule's movements, revealing how it transitions between these different conformations. These simulations take into account the influence of the surrounding environment, such as solvent molecules, and provide a more realistic depiction of the molecule's behavior. The results of these simulations can be used to calculate properties like the radius of gyration, which describes the molecule's compactness, and to identify the most populated conformational states under specific conditions.

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry also offers powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. scispace.com For example, DFT calculations can compute the vibrational frequencies corresponding to different bond stretches and bends, which can then be compared with an experimental IR spectrum to confirm the molecule's structure. Similarly, NMR chemical shifts can be calculated to assist in the assignment of signals in an experimental NMR spectrum.

Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics, providing valuable insights into the feasibility and mechanism of a chemical transformation.

Strategic Applications of N 2 Ethoxybenzyl Ethanamine Hydrochloride in Chemical Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The N-(2-Ethoxybenzyl)ethanamine structure serves as a valuable synthetic building block, providing a reactive secondary amine and a modifiable aromatic ring. Its utility as an intermediate is rooted in its ability to participate in a variety of chemical transformations to create more complex molecules. The secondary amine is a key functional group that can readily undergo reactions such as acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.

Synthetic routes to analogous amine compounds often involve multi-step processes. For example, the preparation of similar 2-phenoxyethanamine derivatives can be achieved through routes starting from materials like 2-nitrochlorobenzene, involving steps such as O-alkylation, reduction of the nitro group, diazotization, and subsequent etherification and amination reactions. researchgate.net Such synthetic pathways highlight the methods through which precursors with the ethoxybenzylamine framework can be assembled and then utilized for further molecular construction.

The strategic importance of the specific substitution pattern is notable. In studies of related compounds, the placement of the alkoxy group on the benzyl (B1604629) ring has been shown to be critical for biological activity. For instance, research on a series of 5-benzylidene-thiazolidine-2,4-diones revealed that shifting an ethoxy group from the para (4) to the ortho (2) position on the phenyl ring significantly enhanced the molecule's ability to inhibit cell proliferation and induce apoptosis. nih.gov This finding underscores the value of the 2-ethoxybenzyl moiety, as found in N-(2-Ethoxybenzyl)ethanamine, as a key building block for constructing biologically active agents.

The following table outlines common reactions where the ethoxybenzylamine core can act as a key intermediate.

| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Applications |

| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Amide derivatives | Introduction of diverse functional groups, modification of physicochemical properties. |

| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Tertiary amine derivatives | Expansion of molecular complexity and exploration of structure-activity relationships. |

| Cyclization Reactions | Bifunctional reagents | Heterocyclic structures containing the ethoxybenzyl moiety | Synthesis of rigid scaffolds for drug design. |

These transformations allow chemists to leverage the N-(2-Ethoxybenzyl)ethanamine core to build a wide array of derivative compounds for various research applications.

Scaffold for the Rational Design of Functional Molecules

The concept of a molecular scaffold—a core structure to which various functional groups can be appended—is central to rational drug design. The ethoxybenzylamine core of N-(2-Ethoxybenzyl)ethanamine hydrochloride represents such a scaffold, providing a defined three-dimensional framework for the systematic development of new functional molecules. Rational design strategies aim to create molecules that can interact specifically with biological targets, and the ethoxybenzylamine scaffold offers multiple points for chemical modification to optimize these interactions. nih.gov

Structure-activity relationship (SAR) studies are crucial in rational design, providing insights into how specific structural modifications affect a molecule's biological activity. A clear example of the importance of the ethoxybenzylamine scaffold comes from research into potential inhibitors of the ERK1/2 signaling pathway, which is implicated in cancer. nih.gov In a study of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione analogs, the position of the ethoxy group on the benzylidene ring was systematically varied to understand its impact on inhibitory activity.

The results, summarized in the table below, demonstrated that the analog with the ethoxy group at the 2-position exhibited superior performance in biological assays compared to analogs with substitution at other positions.

Table of SAR Findings for Ethoxybenzylidene Thiazolidinediones (Adapted from SAR studies on ERK1/2 inhibitors nih.gov)

| Compound Derivative | Substitution Pattern | Biological Activity Outcome |

|---|---|---|

| Lead Compound | 4-ethoxybenzylidene | Baseline inhibitory activity |

| Analog 1 | 2-ethoxybenzylidene | Significantly improved functional activities (cell proliferation inhibition, apoptosis induction) |

| Analog 2 | 3-ethoxybenzylidene | Reduced or abolished activity |

| Analog 3 | Unsubstituted benzylidene | Reduced or abolished activity |

This research highlights that the 2-ethoxybenzyl scaffold is not merely a passive carrier for functional groups but actively contributes to the pharmacophore required for the desired biological effect. nih.gov Such SAR studies provide a rational basis for designing new molecules, guiding chemists to focus on the most promising structural motifs, like the 2-ethoxybenzylamine (B1581976) core, for developing targeted therapeutic agents.

Development of Diverse Compound Libraries Based on the Ethoxybenzylamine Core

The construction of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify new lead compounds. nih.gov The N-(2-Ethoxybenzyl)ethanamine core is an ideal starting point for creating focused libraries due to its synthetic tractability and the established biological relevance of its structural motifs. A focused library is a collection of compounds designed around a specific scaffold that is known or hypothesized to interact with a particular class of biological targets. frontiersin.org

The synthesis of such libraries often employs parallel synthesis techniques, where a common core is reacted with a set of diverse building blocks to rapidly generate a large number of related analogs. tarosdiscovery.com The ethoxybenzylamine scaffold is well-suited for this approach. The secondary amine provides a convenient handle for diversification. For instance, a library could be constructed by reacting N-(2-Ethoxybenzyl)ethanamine with a collection of different carboxylic acids or acyl chlorides to produce a library of amides.

An example of this strategy can be seen in the development of cytotoxic agents based on a 2-phenylacrylamide (B8535163) scaffold. In that study, researchers synthesized a series of focused libraries to optimize the lead compound's potency. One of the libraries involved varying the amine component, and while a 4-methoxybenzylamine (B45378) was used, the principle directly applies to the 2-ethoxybenzylamine core. nih.gov By systematically combining different aromatic aldehydes, a cyano-N-(benzyl)acrylamide core, and various amines, they were able to rapidly explore the structure-activity landscape and identify compounds with significantly enhanced potency. nih.gov

A hypothetical scheme for building a focused library based on the N-(2-Ethoxybenzyl)ethanamine core is presented below.

Hypothetical Focused Library Synthesis Scheme

This approach allows for the systematic exploration of the chemical space around the ethoxybenzylamine scaffold. By introducing a wide variety of chemical functionalities (represented by R1, R2, R3, etc.), a diverse library of molecules with different physicochemical properties can be generated and screened, accelerating the discovery of novel functional molecules.

Future Perspectives and Emerging Research Trends for N 2 Ethoxybenzyl Ethanamine Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of organic synthesis is shifting from traditional batch processing to continuous flow chemistry and automated platforms, which offer enhanced safety, efficiency, and scalability. nih.govnih.gov For the synthesis of N-(2-ethoxybenzyl)ethanamine hydrochloride, these technologies present substantial opportunities for process optimization.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio. nih.gov This precise control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which can be generated and consumed in situ, minimizing risks. nih.govacsgcipr.org The synthesis of N-benzylhydroxylamine hydrochloride, a related benzylamine (B48309) derivative, has been successfully optimized using continuous-flow reactors, achieving higher yields under milder conditions compared to batch processes. mdpi.com This approach could be adapted for the reductive amination or N-alkylation steps involved in synthesizing this compound, potentially leading to cleaner product profiles and reduced reaction times. amt.uk

Automated Synthesis Platforms: Automated synthesis platforms, such as those developed by Synple Chem, are revolutionizing chemical space exploration by combining robotics with pre-packaged reagent cartridges for various reaction classes, including reductive amination and amide formation. synplechem.comenamine.netsigmaaldrich.com These systems enable the rapid, parallel, and automated synthesis of compound libraries from readily available building blocks. researchgate.netnih.gov By integrating this compound's precursors into such a platform, researchers could efficiently generate a diverse library of analogues for structure-activity relationship (SAR) studies. This high-throughput approach accelerates the discovery process for new chemical entities by making novel, complex molecules accessible on demand with short lead times. enamine.net

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Platforms |

|---|---|---|

| Process Control | Limited control over exotherms, mixing issues. | Precise control of temperature, pressure, time. nih.gov |

| Safety | Higher risk with hazardous reagents and unstable intermediates. | Enhanced safety, in-situ generation of hazardous reagents. nih.govacsgcipr.org |

| Scalability | Redevelopment often needed for scale-up. | Seamless scaling from lab to production. amt.uk |

| Efficiency | Can be time-consuming with lower yields. | Faster reactions, often with higher yields and purity. mdpi.com |

| Throughput | Sequential, one-at-a-time synthesis. | High-throughput parallel synthesis for library generation. researchgate.netnih.gov |

Exploration of Novel Catalytic Transformations

While classical methods like reductive amination and N-alkylation are robust for preparing secondary amines, research is increasingly focused on developing novel catalytic transformations that offer greater efficiency, selectivity, and functional group tolerance. rsc.org These advanced methods provide new synthetic routes to molecules like this compound.

Recent breakthroughs include the use of specialized metal catalysts, such as the Ma-WhiteSOX/palladium system, which enables the coupling of secondary amines with abundant olefins to form tertiary amines. illinois.edu While this specific example produces tertiary amines, the underlying principle of developing catalysts for challenging C-N bond formations is highly relevant. Future research could yield catalysts capable of directly coupling primary amines with functionalized benzyl (B1604629) derivatives in a more modular fashion.

The development of environmentally friendly synthesis methods is a growing trend in the amines market. industryarc.com This includes exploring biocatalytic transformations and catalytic systems that minimize waste and operate under greener conditions. rsc.org Such innovations could lead to more sustainable pathways for the industrial production of this compound and related compounds.

Advancements in In Situ Spectroscopic Monitoring and Reaction Control

Real-time monitoring of chemical reactions provides a depth of understanding that is unattainable with traditional offline analysis. mt.com In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy, are becoming indispensable tools for optimizing the synthesis of pharmaceutical intermediates. mt.comspectroscopyonline.com

By inserting a probe directly into the reaction vessel, these technologies allow for the continuous tracking of reactant consumption, intermediate formation, and product generation. mt.comnih.gov This real-time data enables precise determination of reaction endpoints, identification of transient intermediates, and a deeper understanding of reaction kinetics. mt.com For the synthesis of this compound, in situ monitoring could be used to:

Optimize the addition rate of reagents to control exotherms and minimize side-product formation.

Precisely identify the completion of the reaction to ensure consistent product quality and yield.

Gather detailed kinetic data to build robust reaction models for scale-up. mt.com

The integration of in situ spectroscopy with automated reactors creates a powerful feedback loop, where reaction conditions can be adjusted in real-time based on live analytical data, leading to highly optimized and controlled manufacturing processes. mt.com

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| FTIR Spectroscopy | Tracks changes in functional groups and molecular vibrations. mdpi.com | Monitors concentration of reactants, intermediates, and products in real-time. mt.com |

| Raman Spectroscopy | Provides information on molecular structure and bond vibrations. mdpi.com | Determines active sites on catalysts and observes surface changes during reaction. mdpi.com |

| NIR Spectroscopy | Sensitive to C-H, N-H, and O-H bonds. | Used for in situ monitoring of key analytes like glucose and ammonium (B1175870) in bioprocesses. nih.gov |

Computational Chemistry for Accelerated Discovery and Optimization

Computational chemistry has emerged as a powerful partner to experimental synthesis, enabling the rapid screening of ideas and the optimization of molecules and processes before they are ever attempted in the lab. Using methods like Density Functional Theory (DFT), researchers can investigate the structural, electronic, and thermodynamic properties of molecules like this compound. researchgate.net

Key applications in the context of this compound include:

Reaction Mechanism Studies: Computational models can elucidate complex reaction pathways, identify transition states, and predict the most likely outcomes of novel catalytic transformations. This insight helps chemists design more effective experiments.

Property Prediction: Important physicochemical properties can be calculated, helping to predict the behavior of new derivatives.

Virtual Screening: Molecular docking studies can predict the binding affinity of this compound and its analogues against biological targets, guiding the design of new compounds with potentially enhanced activity. researchgate.net

By combining computational predictions with automated synthesis platforms, researchers can accelerate the design-synthesize-test cycle, significantly shortening the timeline for discovering optimized molecules. nih.gov

Q & A

Basic Research Question

- HPLC-UV/MS : Purity assessment using C18 columns (90:10 acetonitrile/water + 0.1% TFA) .

- NMR : ¹H and ¹³C spectra confirm structure (e.g., δ 1.4 ppm for ethoxy CH3, δ 3.8 ppm for benzyl CH2) .

- X-ray crystallography : Resolves stereochemistry and salt formation .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, receptor density) .

- Salt form differences : Compare hydrochloride vs. free base solubility in pharmacokinetic studies .

- Metabolic interference : Use liver microsomes to assess CYP450-mediated degradation .

- Control experiments : Include reference compounds (e.g., DOI for 5-HT2A activity) .

What are the stability profiles of this compound under various storage conditions, and how should this inform handling protocols?

Basic Research Question

- Thermal stability : Decomposes above 150°C; store at −20°C in airtight containers .

- Light sensitivity : Protect from UV exposure to prevent ethoxy group degradation .

- Solubility : Stable in aqueous buffers (pH 4–6); precipitates in alkaline conditions .

What in vitro models are appropriate for studying the metabolic pathways of this compound, and what key parameters should be monitored?

Advanced Research Question

- Hepatocyte cultures : Assess Phase I/II metabolism (e.g., CYP3A4 oxidation) .

- LC-MS/MS quantification : Track parent compound and metabolites (e.g., demethylated products) .

- Enzyme kinetics : Determine Km and Vmax using recombinant CYP isoforms .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

- Docking studies : Use 5-HT2A crystal structures (PDB: 6WGT) to predict binding poses .

- ADME prediction : Software (e.g., Schrödinger QikProp) evaluates logP, BBB permeability, and solubility .

- MD simulations : Analyze ethoxy group flexibility and receptor interaction dynamics .

What strategies mitigate toxicity risks during in vivo studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.